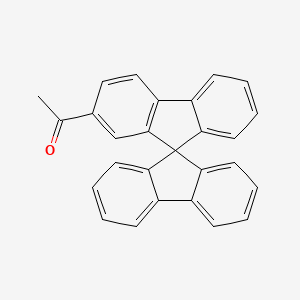
2-Acetyl-9,9'-spirobifluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. The spirobifluorene core consists of two fluorene units connected by a spiro carbon atom, which imparts rigidity and orthogonality to the molecule. This structural feature makes spirobifluorene derivatives, including 2-acetyl-9,9’-spirobifluorene, highly valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
While specific industrial production methods for 2-acetyl-9,9’-spirobifluorene are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-9,9’-spirobifluorene undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorene rings, allowing for further functionalization.
Common Reagents and Conditions
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Reduction: 2-Hydroxy-9,9’-spirobifluorene.
Oxidation: 2-Carboxy-9,9’-spirobifluorene.
Substitution: Halogenated spirobifluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-9,9’-spirobifluorene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent thermal stability and electronic properties.
Photovoltaics: Incorporated into materials for dye-sensitized solar cells (DSSCs) and perovskite solar cells to enhance light absorption and charge transport.
Chemical Sensors: Employed in the development of sensors for detecting various chemical species due to its fluorescent properties.
Wirkmechanismus
The mechanism by which 2-acetyl-9,9’-spirobifluorene exerts its effects is primarily related to its electronic structure. The spiro carbon atom creates a rigid, orthogonal configuration that minimizes π-π stacking interactions, enhancing solubility and stability. In electronic applications, this configuration facilitates efficient charge transport and reduces recombination losses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Diacetyl-9,9’-spirobifluorene: Similar in structure but with two acetyl groups, leading to different electronic properties and reactivity.
2-Amino-9,9’-spirobifluorene: Contains an amino group instead of an acetyl group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Acetyl-9,9’-spirobifluorene is unique due to its single acetyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for further functionalization and a valuable component in various advanced materials .
Eigenschaften
Molekularformel |
C27H18O |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-(9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C27H18O/c1-17(28)18-14-15-22-21-10-4-7-13-25(21)27(26(22)16-18)23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3 |
InChI-Schlüssel |
QSLZVYDDSITJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



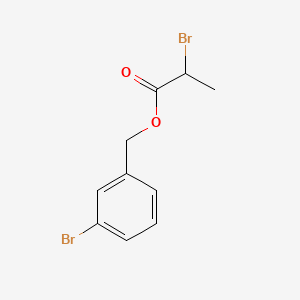
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
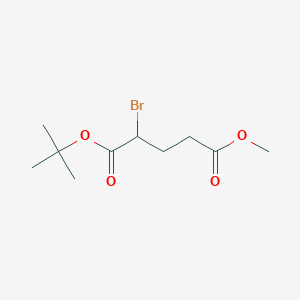
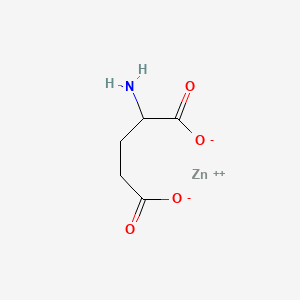
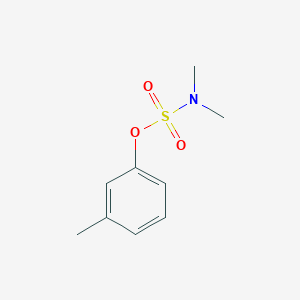
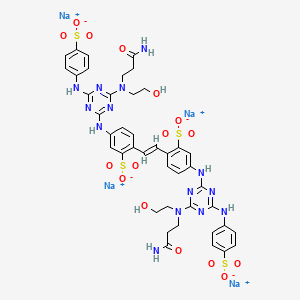
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
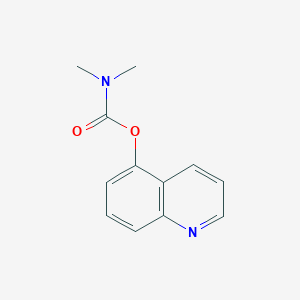
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
